Uridine, 3'-azido-3'-deoxy-

Descripción general

Descripción

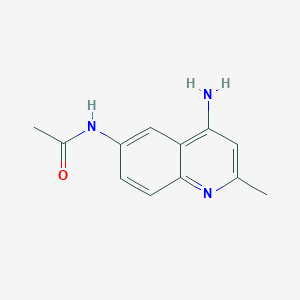

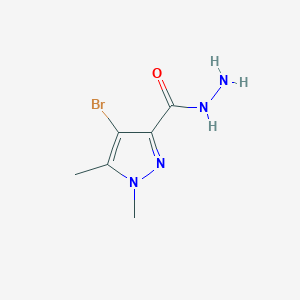

Uridine, 3'-azido-3'-deoxy-, also known as AZT, is a nucleoside analogue that has been extensively studied for its antiretroviral activity, particularly in the treatment of acquired immunodeficiency syndrome (AIDS). It is a modified form of uridine, one of the four standard nucleosides that make up RNA, which has been altered to include an azido group at the 3' position of the sugar moiety. This modification confers antiviral properties, making it a key compound in antiretroviral therapy .

Synthesis Analysis

The synthesis of 3'-azido-3'-deoxy- uridine derivatives has been approached through various synthetic routes. One novel total synthesis of a 3',5'-C-branched uridine azido acid was accomplished using stereoselective aldehyde alkynylation, Ireland-Claisen rearrangement, and iodolactonization as key reactions . Another synthesis method for a 3'-C branched uridine azido acid involved a sequence of stereoselective ene and iodolactonization reactions . These methods provide a more efficient and flexible approach compared to traditional routes that start from carbohydrates and allow access to both enantiomers of the products. Additionally, a new anti-HIV nucleoside analogue, 3′-azido-4′-ethynyl-3′,5′-dideoxy-5′-norarabinouridine, was synthesized from commercial uridine, with the key step being the opening of a protected 2′,3′-epoxyuridine derivative by sodium azide .

Molecular Structure Analysis

The molecular structure of uridine, 3'-azido-3'-deoxy-, is characterized by the presence of an azido group at the 3' position of the ribose sugar, which is a critical feature for its antiviral activity. The modifications in the sugar moiety distinguish it from natural nucleosides and allow it to act as a chain terminator during viral DNA synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of uridine, 3'-azido-3'-deoxy- derivatives are complex and require precise control over reaction conditions to achieve the desired modifications. The use of stereoselective reactions ensures that the correct enantiomer of the product is obtained, which is crucial for biological activity . The synthesis of related compounds also involves the use of reagents like sodium azide to introduce the azido group and the replacement of hydroxymethyl groups with ethynyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of uridine, 3'-azido-3'-deoxy- and its derivatives are influenced by the modifications to the uridine structure. These properties are essential for the compound's biological activity and pharmacokinetic profile. For instance, the presence of the azido group affects the compound's stability, solubility, and ability to interact with enzymes like reverse transcriptase . The synthesis of derivatives with different substituents at the 3' and 5' positions can further modulate these properties, potentially leading to compounds with improved antiviral activity or reduced toxicity .

Relevant Case Studies

A significant case study involving uridine, 3'-azido-3'-deoxy-, demonstrated its capacity to selectively rescue human bone marrow progenitor cells from the cytotoxicity of AZT. This suggests that a uridine rescue regimen with AZT may have potential therapeutic benefits in treating AIDS . Additionally, the synthesis of novel uridine derivatives with potential anti-HIV activity highlights the ongoing research to improve the efficacy and safety of nucleoside analogues in antiretroviral therapy .

Aplicaciones Científicas De Investigación

Effects on Phosphorylation in Human Mononuclear Cells

Uridine has been studied for its effects on the phosphorylation of 3'-azido-3'-deoxythymidine (AZT) in human mononuclear cells. In this context, it was found that uridine did not influence AZT phosphorylation, aligning with its lack of effect on the anti-human immunodeficiency virus (HIV) activity of AZT (Szebeni et al., 1991).

Reversal of AZT Toxicity

Research has shown that uridine can reverse the toxicity of AZT in human bone marrow progenitor cells without impairing the antiretroviral activity. This suggests a potential therapeutic benefit in using uridine in combination with AZT for treating acquired immunodeficiency syndrome (Sommadossi et al., 1988).

Antiviral Activity of Uridine Analogues

Various studies have synthesized and evaluated the antiviral activity of uridine analogues, particularly against HIV. These studies have explored the synthesis of different 3'-azido analogues of uridine and their effects on HIV replication (Lin et al., 1988), (Hirota et al., 1990).

Glucuronidation in Liver Microsomes

The glucuronidation of AZT by rat and human liver microsomes has been a subject of study, revealing the metabolic processing of AZT and potentially its uridine analogues (Cretton et al., 1990).

Synthesis of Uridine Derivatives

The synthesis of uridine derivatives, including those substituted with azido groups, has been extensively researched. These studies provide insights into the chemical properties and potential applications of these derivatives in medical and biological research (Costa et al., 1998), (Matsuda et al., 1989).

Safety And Hazards

The safety data sheet for a similar compound, 3’-Azido-3’-deoxythymidine, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCHXWMHQMQKW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432866 | |

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine, 3'-azido-3'-deoxy- | |

CAS RN |

70580-88-0 | |

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)